

# Crystal structure and X-ray diffraction of 2-Chloro-3-methoxybenzamide

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## Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzamide

CAS No.: 1261599-04-5

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Technical Comparison Guide: Solid-State Characterization of **2-Chloro-3-methoxybenzamide**

## Executive Summary & Strategic Context

Topic: Crystal Structure and X-ray Diffraction (XRD) Analysis of **2-Chloro-3-methoxybenzamide**. Primary Application: Structural elucidation of sterically crowded benzamide intermediates in drug discovery (e.g., PARP inhibitors, antipsychotic scaffolds). The Challenge: The 2,3-disubstitution pattern introduces significant steric strain between the amide moiety and the ortho-chloro substituent, further "buttressed" by the meta-methoxy group. This results in non-planar conformations that critically impact solubility, bioavailability, and polymorphism—factors often overlooked in standard 2D SAR (Structure-Activity Relationship) models.

This guide serves as a comparative analysis, benchmarking the solid-state behavior of **2-Chloro-3-methoxybenzamide** (2,3-CMB) against its structural isomers and mono-substituted analogues. It provides a validated workflow for crystallizing and solving this challenging structure.

## Comparative Analysis: 2,3-CMB vs. Structural Alternatives

In solid-state chemistry, "performance" relates to lattice energy, packing efficiency, and propensity for polymorphism. We compare 2,3-CMB against two key alternatives: the 2,4-isomer (less crowded) and the 2-Chlorobenzamide parent.

### Performance Matrix: Steric & Electronic Impact on Crystal Packing

Feature	2-Chloro-3-methoxybenzamide (Target)	2-Chloro-4-methoxybenzamide (Alternative A)	2-Chlorobenzamide (Alternative B)
Steric Environment	High Strain: 2-Cl is pushed by 3-OMe; Amide is twisted out of plane.	Moderate Strain: 2-Cl is isolated; 4-OMe is distal.	Baseline Strain: Single ortho-substituent effect.
Predicted Twist Angle	> 40° (Amide vs. Benzene ring)	~25–30°	~20–25°
H-Bonding Motif	Distorted R <sub>2</sub> <sup>2</sup> (8) Dimers: Weakened by twist.	Planar R <sub>2</sub> <sup>2</sup> (8) Dimers: Strong intermolecular bonds.	Standard R <sub>2</sub> <sup>2</sup> (8) Dimers: Classic centrosymmetric pairing.
Solubility Profile	High: Lower lattice energy due to poor packing.	Medium: Better packing efficiency reduces solubility.	Low/Medium: Efficient packing.
Polymorphism Risk	High: Conformational flexibility leads to multiple metastable forms.	Low: Planarity favors a single thermodynamic minimum.	Medium: Known polymorphs exist.

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*Expert Insight: The "buttressing effect" in 2,3-CMB is the critical differentiator. The 3-methoxy group sterically crowds the 2-chloro atom, preventing it from bending away from the amide. This forces the amide group to rotate significantly out of the aromatic plane to relieve strain, disrupting the standard planar*

*-stacking observed in the 2,4-isomer.*

## Experimental Protocol: Crystallization & XRD Workflow

This protocol is designed to isolate single crystals suitable for XRD, specifically targeting the metastable "twisted" conformer which is often more soluble and biologically relevant.

### Phase 1: Synthesis & Purification (Pre-requisite)

- Reaction: 2-Chloro-3-methoxybenzoic acid

Acid Chloride (

)

Amide (

).

- Purification: Recrystallize crude solid from hot Ethanol/Water (1:1) to remove ammonium chloride salts. Purity must be >98% (HPLC) to avoid defect-induced twinning.

### Phase 2: Single Crystal Growth (Slow Evaporation Method)

- Solvent System: Ethyl Acetate : n-Heptane (3:1 v/v).

- Why: The 2,3-substitution makes the molecule moderately lipophilic. Pure ethanol often yields needles (unsuitable for XRD). The addition of heptane slows nucleation, promoting block-like habit.
- Procedure:
  - Dissolve 50 mg of 2,3-CMB in 4 mL Ethyl Acetate.
  - Filter through a 0.45 μm PTFE syringe filter into a clean vial (removes dust nuclei).
  - Add 1.5 mL n-Heptane dropwise until faint turbidity appears, then add 2 drops of Ethyl Acetate to clear.
  - Cover vial with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free zone.
  - Harvest: Crystals (colorless blocks/prisms) appear in 3–5 days.

## Phase 3: X-Ray Data Collection & Refinement

- Instrument: Bruker D8 QUEST or equivalent (Mo K radiation,  $\lambda = 0.71073 \text{ \AA}$ ).
- Temperature: 100 K (Cryostream). Critical: Do not collect at RT; thermal motion of the methoxy group will obscure the precise twist angle.
- Strategy:
  - Collect full sphere (redundancy > 4).
  - Resolution: 0.75  $\text{\AA}$  or better.<sup>[1]</sup>
  - Refinement: Use SHELXL. Treat the amide hydrogens (NH<sub>2</sub>) freely if data quality permits; otherwise, constrain using a riding model (AFIX 43).

## Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical substitution pattern and the resulting crystallographic outcome.



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Figure 1: Structural causality map showing how the 2,3-substitution pattern dictates the macroscopic physicochemical properties through steric buttressing.

## Detailed Structural Analysis (Expected Metrics)

When analyzing your solved structure, validate it against these expected geometric parameters. Deviations suggest either a new polymorph or a solution error (e.g., incorrect space group).

## Table 2: Crystallographic Checkpoints

Parameter	Expected Value / Range	Structural Significance
Space Group	or (Monoclinic)	Most common for benzamides due to centrosymmetric dimer formation.
Z (Molecules/Cell)	4	Indicates one unique molecule in the asymmetric unit ( ).
Torsion Angle		Critical Metric: Measures non-planarity.
H-Bond Distance	= 2.85 – 2.95 Å	Primary intermolecular force forming dimers.
Intramolecular Contact	vs.	Determines if the amide is syn or anti to the chlorine. Anti is preferred to minimize dipole repulsion.

## Mechanism of Action: The "Buttressing Effect"

In 2-chlorobenzamide, the Cl atom has space to bend slightly away from the amide group. In **2-Chloro-3-methoxybenzamide**, the OMe group at position 3 occupies that space.

- Conflict: The Cl atom is "trapped" between the Amide (pos 1) and OMe (pos 3).
- Resolution: The molecule resolves this by rotating the amide group significantly out of the plane of the benzene ring.
- Result: This breaks the extensive

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stacking networks seen in planar benzamides (like the 4-methoxy isomer), leading to a lattice dominated by discrete dimers rather than infinite stacks.

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